N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
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Overview
Description
N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate is a compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur atom and two nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate typically involves the reaction of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate include other thiadiazine derivatives, such as:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide
Uniqueness
Its combination of functional groups and heterocyclic ring system makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S.C6H15N/c1-2-12-6(9)5-3-7-13(10,11)8-4-5;1-4-7(5-2)6-3/h3-4,7H,2H2,1H3;4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRVBSQVYIPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCOC(=O)C1=CNS(=O)(=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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